molecular formula C24H23N5O B2777960 3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1207030-41-8

3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2777960
CAS RN: 1207030-41-8
M. Wt: 397.482
InChI Key: JGXCBPWFXLCTBY-UHFFFAOYSA-N
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Description

The compound appears to contain a dimethylaminopropyl group , which is a diamine used in the preparation of some surfactants . It’s also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .


Synthesis Analysis

Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

Dimethylaminopropylamine is a colourless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL, a boiling point of 132.1 °C, and a refractive index of 1.435–1.436 .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for pyridine-pyrimidines and their derivatives, highlighting the compound's role in advancing synthetic chemistry. For instance, a study reported an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst. This method emphasizes the compound's versatility in facilitating the synthesis of complex molecules under solvent-free conditions and microwave irradiation, demonstrating its potential in green chemistry and material science applications (Rahmani et al., 2018).

Material Applications and Chemical Properties

The compound and its derivatives have also been explored for their photophysical properties and applications in pH-sensing. A study on pyrimidine-phthalimide derivatives, acting as donor-π-acceptor chromophores, showed significant solid-state fluorescence and solvatochromism. This research indicates the compound's potential in developing colorimetric pH sensors and logic gates, showcasing its utility in sensor technology and molecular electronics (Yan et al., 2017).

Crystal and Molecular Structure Analysis

Crystallographic studies have revealed the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their molecular interactions, such as hydrogen bonding and π-π stacking interactions. These findings contribute to the fundamental understanding of the compound's structural chemistry, which is crucial for designing materials with specific properties (Trilleras et al., 2009).

Antimicrobial Activity

A notable application in biomedical research involves the synthesis and evaluation of derivatives for antimicrobial activity. One study synthesized 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and tested their activity against various bacterial strains. This research highlights the compound's relevance in the search for new antibacterial agents (Vlasov et al., 2022).

Safety and Hazards

Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It has hazard statements H226, H302, H314, H317, and H335 .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-16-4-7-19(8-5-16)15-26-24(30)22-23(20-10-12-25-13-11-20)29(28-27-22)21-9-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCBPWFXLCTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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